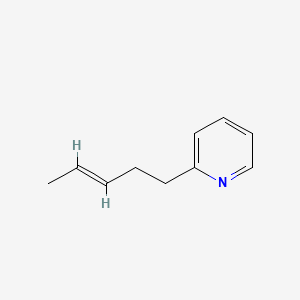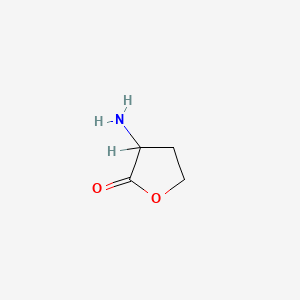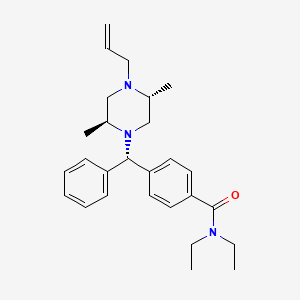
OMEGA-CONOTOXIN MVIIC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OMEGA-CONOTOXIN MVIIC is a peptide toxin derived from the venom of marine cone snails, specifically from the species Conus magus. This compound is known for its ability to selectively inhibit voltage-gated calcium channels, particularly the P/Q-type and N-type channels. These channels play a crucial role in neurotransmitter release and neuronal excitability, making this compound a valuable tool in neurophysiological research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
OMEGA-CONOTOXIN MVIIC is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and biological activity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
OMEGA-CONOTOXIN MVIIC can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Air oxidation or iodine can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products
The major products of these reactions include the oxidized form of this compound with disulfide bonds and various analogs with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
OMEGA-CONOTOXIN MVIIC has a wide range of scientific research applications:
Neurophysiology: It is used to study the role of voltage-gated calcium channels in neurotransmitter release and neuronal excitability.
Pain Research: Due to its ability to block calcium channels, it is investigated for its potential in treating chronic pain conditions.
Drug Development: It serves as a lead compound for developing new therapeutics targeting calcium channels.
Biochemical Studies: It is used to explore the structure-function relationships of peptide toxins and their interactions with ion channels
Wirkmechanismus
OMEGA-CONOTOXIN MVIIC exerts its effects by binding to and blocking voltage-gated calcium channels, specifically the P/Q-type and N-type channels. This inhibition prevents calcium ions from entering the presynaptic terminal, thereby reducing neurotransmitter release. The blockade of these channels leads to decreased neuronal excitability and modulation of synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
OMEGA-CONOTOXIN MVIIC is part of a family of conotoxins that target voltage-gated calcium channels. Similar compounds include:
OMEGA-CONOTOXIN GVIA: Selectively inhibits N-type calcium channels.
OMEGA-CONOTOXIN MVIIA: Also targets N-type calcium channels and is used clinically as an analgesic (marketed as ziconotide).
OMEGA-CONOTOXIN CVID: Another N-type calcium channel blocker with potential therapeutic applications
This compound is unique in its ability to target both P/Q-type and N-type calcium channels, making it a versatile tool for research and potential therapeutic use .
Eigenschaften
CAS-Nummer |
168831-68-3 |
|---|---|
Molekularformel |
C106H178N40O32S7 |
Molekulargewicht |
2749.25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






